1-Fluoro-2-methyl-3,5-dinitrobenzene
Overview
Description
1-Fluoro-2-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methyl-3,5-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of 1-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, concentration of reagents, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Products include 1-hydroxy-2-methyl-3,5-dinitrobenzene or 1-amino-2-methyl-3,5-dinitrobenzene.
Reduction: Products include 1-fluoro-2-methyl-3,5-diaminobenzene.
Oxidation: Products include 1-fluoro-3,5-dinitrobenzoic acid.
Scientific Research Applications
1-Fluoro-2-methyl-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-fluoro-2-methyl-3,5-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The nitro groups enhance the electrophilic nature of the compound, making it reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison: 1-Fluoro-2-methyl-3,5-dinitrobenzene is unique due to the presence of the fluorine atom and the methyl group, which influence its chemical reactivity and physical properties. Compared to other dinitrobenzene isomers, it exhibits different reactivity patterns in nucleophilic substitution and reduction reactions .
Properties
IUPAC Name |
1-fluoro-2-methyl-3,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFYAALVLGWFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631399 | |
Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85233-16-5 | |
Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85233-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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